2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine
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Overview
Description
2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine typically involves the nucleophilic substitution reaction of 5-fluoropyridine with 2-chloroethanol, followed by the conversion of the resulting intermediate to the ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the ethanamine group can facilitate interactions with biological molecules. The compound may modulate biochemical pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-2-yl)ethan-1-amine
- 2-(6-Fluoropyridin-2-yl)ethan-1-amine
- 1-(5-Fluoropyridin-2-yl)ethan-1-one
Comparison: 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine is unique due to the presence of the oxygen atom linking the pyridine ring and the ethanamine group. This structural feature can influence its reactivity and binding properties compared to similar compounds that lack this oxygen linkage .
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 |
InChI Key |
VTQGEXCRGJRXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)OCCN |
Origin of Product |
United States |
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